Lipophilicity (logD₇.₄) Lowering Relative to Piperidine and Morpholine Bioisostere Replacements
In a matched molecular pair analysis conducted by Degorce et al. at AstraZeneca, introducing an azaspiro[3.3]heptane core in place of a morpholine or piperidine ring lowered the measured logD₇.₄ by as much as −1.0 unit across multiple chemotypes . By contrast, N-linked 2-azaspiro[3.3]heptane regioisomers exhibited a logD₇.₄ increase of up to +0.5 unit, underscoring the dependence on connectivity . The 1-azaspiro[3.3]heptane scaffold—the core of the target compound—is specifically associated with the logD-lowering effect, not the logD-increasing effect.
| Evidence Dimension | Lipophilicity (logD₇.₄) |
|---|---|
| Target Compound Data | ΔlogD₇.₄ = −1.0 (maximal reduction vs. piperidine/morpholine in matched pairs) |
| Comparator Or Baseline | Piperidine- or morpholine-containing matched molecular pairs (baseline logD₇.₄ not reported as single value; Δ reported) |
| Quantified Difference | logD₇.₄ reduction of up to −1.0 unit relative to the corresponding piperidine or morpholine analog |
| Conditions | Matched molecular pair analysis; shake-flask logD₇.₄ measurement; multiple chemotypes; AZ oncology project context |
Why This Matters
Lower logD₇.₄ is associated with improved aqueous solubility, reduced phospholipidosis risk, and lower off-target promiscuity, making this scaffold preferable for lead optimization where lipophilicity-driven attrition is a concern.
